molecular formula C13H9BrN4O B2782579 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034234-80-3

3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No. B2782579
CAS RN: 2034234-80-3
M. Wt: 317.146
InChI Key: PYVBXJNLNMZOQE-UHFFFAOYSA-N
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Description

“3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . The molecular formula of this compound is C13H9BrN4O, with an average mass of 317.141 Da and a monoisotopic mass of 315.995972 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a Suzuki–Miyaura cross-coupling reaction was reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . Arylboronic acid bearing an electron-donating group such as a methoxy group at para position was easily coupled with the brominated compound, producing the corresponding diarylated products .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis and biological activity of various pyrazolo[3,4-d]pyrimidine derivatives, including the study of their applications against viruses and tumor cells. For example, compounds structurally related to 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide have shown significant activity against measles and moderate antitumor activity in vitro against L1210 and P388 leukemia (Petrie et al., 1985).

Anticancer and Anti-inflammatory Properties

Novel pyrazolopyrimidines derivatives, closely related to the chemical , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, suggesting potential therapeutic applications in these areas (Rahmouni et al., 2016). Additionally, some derivatives have been found to exhibit COX-2 selective inhibitory properties, which are relevant in anti-inflammatory drug research (Raffa et al., 2009).

Antimicrobial Activity

Compounds similar to this compound have been incorporated into materials like polyurethane varnish and printing ink paste, showing promising antimicrobial effects against various microbial strains. This suggests potential applications in surface coatings and inks to enhance antimicrobial properties (El‐Wahab et al., 2015).

Antiviral Applications

Some benzamide-based pyrazoles, which are structurally related to the compound of interest, have shown remarkable activity against avian influenza virus, indicating potential applications in antiviral therapies (Hebishy et al., 2020).

Future Directions

The future directions for “3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” could involve further exploration of its potential biological activities, given that similar compounds have shown inhibitory activities against TRKA . Additionally, the development of more efficient and green synthetic methodologies for such compounds could be another area of interest .

properties

IUPAC Name

3-bromo-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O/c14-10-3-1-2-9(6-10)13(19)17-11-7-15-12-4-5-16-18(12)8-11/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVBXJNLNMZOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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